![molecular formula C14H12OS B14177557 4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one CAS No. 923037-42-7](/img/structure/B14177557.png)
4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one typically involves the condensation of 2-thiophenecarboxaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Thienyl)but-3-en-2-one
- 4-(Thiophen-2-yl)phenyl)but-3-en-2-one
- 4-(Thiophen-3-yl)phenyl)but-3-en-2-one
Uniqueness
4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one is unique due to its specific substitution pattern on the thiophene ring. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
923037-42-7 |
|---|---|
Fórmula molecular |
C14H12OS |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
4-(4-thiophen-3-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H12OS/c1-11(15)2-3-12-4-6-13(7-5-12)14-8-9-16-10-14/h2-10H,1H3 |
Clave InChI |
JRRTXOONRASPLD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)

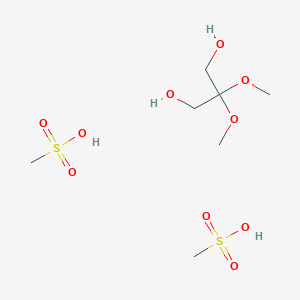

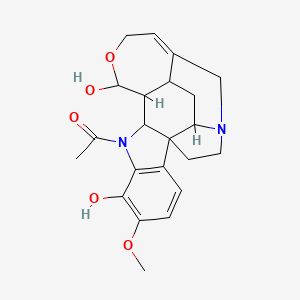
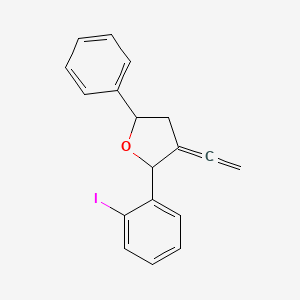
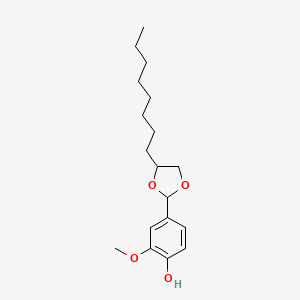
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
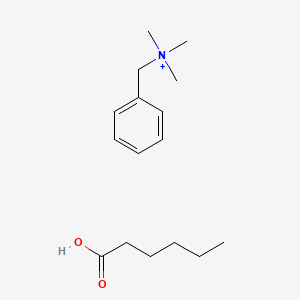
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)

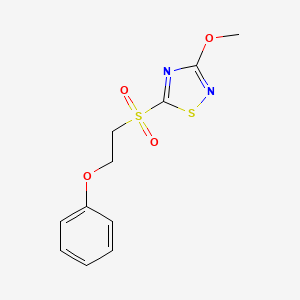
![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
